molecular formula C16H14N2O3S B5795112 2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole

2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole

Cat. No.: B5795112
M. Wt: 314.4 g/mol
InChI Key: NDWALJKSTFZAHM-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a benzylsulfanyl group at the second position, a methoxy group at the sixth position, and a nitro group at the third position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 2-mercaptoindole with benzyl bromide in the presence of a base such as potassium carbonate. This reaction forms the benzylsulfanyl derivative. Subsequent nitration of the indole ring using a nitrating agent like nitric acid in sulfuric acid yields the nitro group at the third position. Finally, the methoxy group can be introduced through methylation using dimethyl sulfate or methyl iodide in the presence of a base .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The reactions would be optimized for yield and purity, and the processes would be scaled up using industrial reactors and continuous flow systems. The choice of solvents, reagents, and reaction conditions would be tailored to ensure safety, cost-effectiveness, and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole undergoes various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acetic acid or catalytic hydrogenation.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Iron powder in acetic acid, catalytic hydrogenation.

    Substitution: Nucleophiles like thiols, amines, or halides.

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The benzylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-6-methoxy-3-nitro-1H-indole is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of the benzylsulfanyl group enhances its lipophilicity, the methoxy group can influence its electronic properties, and the nitro group can participate in redox reactions, making it a versatile compound for various applications.

Properties

IUPAC Name

2-benzylsulfanyl-6-methoxy-3-nitro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-21-12-7-8-13-14(9-12)17-16(15(13)18(19)20)22-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDWALJKSTFZAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(N2)SCC3=CC=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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